Ethyl benzylidenecyanoacetate
Overview
Description
Ethyl benzylidenecyanoacetate is a compound that can be synthesized through various chemical reactions, often involving the condensation of aldehydes with active methylene compounds. The compound is characterized by the presence of a benzylidene moiety attached to a cyanoacetate ester, which is a functional group known for its reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of ethyl benzylidenecyanoacetate-like compounds typically involves Knoevenagel condensation reactions, where aldehydes react with active methylene compounds in the presence of a base or a catalyst. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were synthesized using 4-chlorobenzaldehyde and 4-methylbenzaldehyde, respectively, with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid . Additionally, ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate was synthesized by condensation of ethyl cyanoacetate with a benzylidenebenzo[b]thiophenone derivative .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through spectral studies such as NMR, Mass spectroscopy, and X-ray diffraction studies. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond .
Chemical Reactions Analysis
Ethyl benzylidenecyanoacetate and its analogs can undergo various chemical reactions due to the presence of reactive functional groups. For instance, ethyl thiocyanoacetate reacts with aromatic aldehydes in the presence of thioureas to give arylidene thiocarbamoyl thiocyanoacetamides . Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids . Moreover, ethyl chloromethylidenecyanoacetate reacts with diazomethane to form ethyl diazoethylidenecyanoacetate, which is a versatile synthon for the synthesis of heterocycles or strained rings like cyclopropenes or bicyclobutanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl benzylidenecyanoacetate derivatives are influenced by their molecular structure. The crystalline form, melting points, and solubility can vary depending on the substituents on the benzylidene moiety. The reactivity of these compounds is also determined by the presence of the cyano and ester groups, which can participate in further chemical transformations. For example, the presence of the ester group allows for reactions such as saponification, esterification, and amidation .
Scientific Research Applications
Application 1: Synthesis of Knoevenagel Condensation Products
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Application 2: Electrochemical Sensors for Cd (II) Detection
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Application 3: Agro-Waste Sourced Catalyst for Green Chemistry
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Application 4: Synthesis of 3-Carboxy Coumarin Derivatives
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Application 5: Development of Benzylidene Malononitrile Derivatives
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Application 6: Synthesis of Benzylidene-2-Thiobarbituric Acid Derivatives
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Application 7: Organic Synthesis of Heterocyclic Compounds
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Application 8: Synthesis of Anti-Inflammatory Agents
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Application 9: Creation of Organic Dyes
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Application 10: Development of Photovoltaic Materials
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Application 11: Synthesis of Liquid Crystals
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Application 12: Agricultural Chemical Development
properties
IUPAC Name |
ethyl (E)-2-cyano-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAMWRCUXGACP-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzylidenecyanoacetate | |
CAS RN |
2025-40-3, 2169-69-9 | |
Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-cyanocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl trans-alpha -cyanocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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